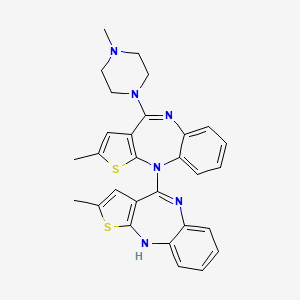

Olanzapine Dimer Impurity

描述

Structure

3D Structure

属性

分子式 |

C29H28N6S2 |

|---|---|

分子量 |

524.7 g/mol |

IUPAC 名称 |

2-methyl-4-(4-methylpiperazin-1-yl)-10-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)thieno[2,3-b][1,5]benzodiazepine |

InChI |

InChI=1S/C29H28N6S2/c1-18-16-20-27(30-22-8-4-5-9-23(22)32-28(20)36-18)35-25-11-7-6-10-24(25)31-26(21-17-19(2)37-29(21)35)34-14-12-33(3)13-15-34/h4-11,16-17,32H,12-15H2,1-3H3 |

InChI 键 |

UBSHLCBVDMVBIL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4C5=CC=CC=C5N=C(C6=C4SC(=C6)C)N7CCN(CC7)C |

产品来源 |

United States |

Ii. Mechanistic Pathways of Olanzapine Dimer Impurity Formation

Impurity Generation During Olanzapine (B1677200) Chemical Synthesis

The synthesis of olanzapine is a multi-step process where specific reactions are susceptible to the formation of dimeric impurities.

One of the synthetic routes for olanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b] researchgate.neticm.edu.pl-benzodiazepine with N-methylpiperazine. This step is prone to the formation of dimeric impurities. google.com A potential side reaction involves the self-condensation of the thienobenzodiazepine intermediate or its reaction with olanzapine itself, leading to the dimer. Another synthetic pathway starts with a "des-methylpiperazine olanzapine precursor" which reacts with piperazine (B1678402). This reaction can also lead to the formation of dimeric impurities. google.comnewdrugapprovals.orggoogle.com

In an alternative synthesis, the reaction of amidine with N-methylhomopiperazine was found to produce the dimer of the desired product, particularly with prolonged reaction times. nih.gov The formation of piperazine 1,4-bis-4-yl-(2-methyl)-10H-thieno-[2,3-b] researchgate.neticm.edu.plbenzodiazepine (B76468), a dimer of olanzapine, has been specifically noted as a potential impurity that requires control during the manufacturing process. google.com

The conditions under which the synthesis is carried out play a significant role in the formation of the olanzapine dimer. High temperatures, for instance, can promote the formation of dimeric impurities, necessitating extensive chromatographic purification. beilstein-journals.org The choice of solvent is also a critical factor. Studies have shown that the use of certain solvents can influence the reaction kinetics and the propensity for side reactions, including dimerization. For example, the use of C₁–C₄ alcohols like 1-propanol (B7761284) in the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b] benzodiazepine with N-methylpiperazine can lead to the formation of the dimer as a minor byproduct.

The presence of certain reagents and their stoichiometry can also impact dimer formation. For instance, the methylation step in some synthetic routes, if not carefully controlled, can lead to various side products. google.comnewdrugapprovals.orggoogle.com

The following table summarizes the influence of various reaction conditions on the formation of the olanzapine dimer impurity.

| Factor | Influence on Dimerization | Research Finding |

| Temperature | Higher temperatures can increase the rate of dimer formation. | High temperatures during synthesis lead to the formation of dimeric impurities requiring extensive purification. beilstein-journals.org |

| Solvent System | The choice of solvent can affect reaction pathways and impurity profiles. | The use of 1-propanol as a solvent resulted in the dimer as a minor byproduct. |

| Reaction Time | Prolonged reaction times can lead to increased formation of by-products, including dimers. | Reaction of amidine with N-methylhomopiperazine produced the dimer, with formation increasing over time. nih.gov |

| Reactants and Intermediates | The nature of the starting materials and intermediates is crucial. | Reaction of "des-methylpiperazine olanzapine precursor" with piperazine is a known source of dimeric impurities. google.comnewdrugapprovals.orggoogle.com |

Dimer Formation During Olanzapine Purification Processes

Even after synthesis, the this compound can be generated during purification steps, particularly when using adsorbent materials or specific solvent systems.

Activated carbon is commonly used in pharmaceutical manufacturing to remove colored impurities and other process-related by-products. However, its use in the purification of olanzapine has been linked to the formation of the dimer impurity. google.comeuropa.eu The contact time between the olanzapine solution and the activated carbon is a critical parameter. Even at room temperature, treatment with activated carbon can result in the formation of the dimer. google.com This suggests a catalytic role of the activated carbon surface in promoting the dimerization reaction.

One proposed mechanism is that the acidic nature of certain types of charcoal can facilitate the formation of the dimer. A specific purification process describes the treatment of an olanzapine solution with charcoal at a pH of about 2 to remove the dimer of olanzapine, piperazine 1,4-bis-4-yl-(2-methyl)-10H-thieno-[2,3-b] researchgate.neticm.edu.plbenzodiazepine. google.com

The solvent system used during the isolation and crystallization of olanzapine can also contribute to impurity formation. The crystallization of olanzapine from different solvents can lead to the formation of various solvates, and the stability of these forms can influence the impurity profile. researchgate.net

The use of dichloromethane (B109758) as a solvent, for example, has been associated with the formation of a specific impurity, olanzapine-CM, which is an adduct of olanzapine and methylene (B1212753) chloride. newdrugapprovals.orggoogle.comgoogleapis.com While not a dimer, this highlights the reactivity of olanzapine in certain solvent systems and the potential for unexpected side reactions. The choice of solvent can also impact the pre-association of olanzapine molecules in solution. Studies have shown that olanzapine can form centrosymmetric dimers in solution prior to crystallization, and the extent of this dimerization is influenced by the solvent. ucl.ac.ukacs.orgresearchgate.netstrath.ac.ukresearchgate.netresearchgate.net This pre-formation of dimers in solution can be a precursor to their incorporation into the crystal lattice, potentially influencing the final purity of the drug substance. researchgate.netmdpi.com

The following table outlines the impact of purification process parameters on dimer formation.

| Purification Step | Parameter | Impact on Dimer Formation |

| Adsorbent Treatment | Contact time with activated carbon | Increased contact time can lead to higher levels of the dimer impurity. google.com |

| Adsorbent Treatment | Type of adsorbent | The acidic nature of some charcoals may promote dimerization. google.com |

| Isolation/Crystallization | Solvent system | The solvent can influence the pre-association of olanzapine into dimers in solution. ucl.ac.ukacs.orgresearchgate.netstrath.ac.ukresearchgate.netresearchgate.net |

Oxidative Degradation Pathways Leading to this compound

Olanzapine is susceptible to oxidative degradation, which can lead to the formation of various degradation products, including dimeric impurities. researchgate.neticm.edu.plnih.govnih.govakjournals.comresearchgate.net Stress testing of olanzapine under oxidative conditions has revealed the formation of several degradation products. akjournals.com

One proposed mechanism for the formation of a dimeric degradation product involves the dimerization of two other degradation products via a radical mechanism. akjournals.com Specifically, it is suggested that degradation product C may be formed by the dimerization of degradation products A and B. akjournals.com The structures of these degradation products have been characterized as 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3-e] researchgate.netakjournals.comdiazepin-4-one and 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e] researchgate.netakjournals.comdiazepin-4-one. akjournals.com Another identified oxidative degradation product is 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e] researchgate.netakjournals.com diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one, which is a dimeric structure. researchgate.netakjournals.com

The oxidation can be initiated by various factors, including exposure to air, light, and the presence of trace metals. For example, the presence of Cu(II) has been shown to oxidize olanzapine to a radical-cation, leading to the formation of several oxidation products. researchgate.net The thiophene (B33073) ring of olanzapine is particularly susceptible to oxidation, leading to the formation of impurities. nih.gov

The following table summarizes key oxidative degradation products, including the dimer.

| Degradation Product | Proposed Formation Pathway | Analytical Techniques for Identification |

| 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e] researchgate.netakjournals.com diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one | Oxidative degradation of olanzapine. researchgate.netakjournals.com | FTIR, LC-MS-MS, 1H, 13C, and DEPT NMR. researchgate.netakjournals.com |

| Dimer of degradation products A and B | Dimerization via a radical mechanism. akjournals.com | LC-MS-MS. akjournals.com |

Proposed Radical-Mediated Dimerization Mechanisms

The dimerization of olanzapine can occur through complex electrochemical processes. iaea.orgsci-hub.se One proposed mechanism involves the oxidation of the outer nitrogen atom in the diazepine (B8756704) ring of the olanzapine molecule. iaea.orgsci-hub.se This oxidation event leads to the formation of a radical cation. researchgate.net This reactive intermediate is stabilized by the aromatic nature of the connected benzodiazepine and thiophene rings. sci-hub.se

Following its formation, this radical cation can undergo further reactions. One significant pathway is a dimerization process, categorized as an EC2 mechanism, where two olanzapine radical cations combine to form the dimer impurity. iaea.orgsci-hub.se This dimerization competes with another chemical step, a nucleophilic addition (EC mechanism). iaea.orgsci-hub.se The electrochemical environment, including factors like pH, can influence which of these competing pathways is favored. iaea.orgsci-hub.se

Another proposed mechanism involves the formation of an ammonium (B1175870) radical through a proton-coupled electron transfer at the outer nitrogen of the piperazine ring. iaea.org This is then followed by a subsequent oxidation to form an imine. iaea.org The propensity for olanzapine to form dimers is also evident in its crystalline structures, where dimer motifs are prevalent. mdpi.comnih.govresearchgate.net

Influence of Environmental Stressors on Oxidative Dimerization

Environmental factors play a significant role in promoting the oxidative degradation of olanzapine, which can lead to the formation of the dimer impurity. researchgate.netnih.gov These stressors include exposure to light, heat, humidity, and oxidizing agents. researchgate.netnih.govtandfonline.comeuropa.eu

Oxidative Stress: Forced degradation studies have demonstrated that olanzapine is susceptible to oxidation. When exposed to oxidizing agents like hydrogen peroxide, several degradation products are formed, including a dimeric compound. tandfonline.comakjournals.com The formation of this dimer involves oxidation at the diazepine ring of two olanzapine molecules, which then link together. akjournals.com The presence of trace amounts of metal ions, such as copper (II), can also catalyze the oxidation of olanzapine to a radical-cation, which can then lead to the formation of oxidation products, including the dimer. researchgate.net

Temperature and Humidity: The stability of olanzapine is notably affected by temperature and moisture. researchgate.netnih.gov Studies on solid-state formulations have shown that the degradation of olanzapine is highly dependent on temperature, with the process following zero-order kinetics in samples protected from moisture. researchgate.netnih.gov The combination of temperature and humidity can also influence polymorphic phase changes in olanzapine, although this does not appear to directly correlate with the degradation process. researchgate.netnih.gov

Light: Exposure to light, particularly UV radiation, can also contribute to the degradation of olanzapine. researchgate.netresearchgate.net While olanzapine is considered a relatively stable compound, photodegradation can occur, especially under simulated environmental conditions. researchgate.net Photodegradation can lead to the formation of various byproducts, and while direct evidence for light-induced dimerization is less documented, the generation of reactive intermediates through photolytic processes could potentially contribute to dimer formation. researchgate.netmdpi.com

| Stress Condition | Observed Degradation Products/Effects | Reference |

| Oxidative Stress (Hydrogen Peroxide) | Dimeric compound, 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e] researchgate.netakjournals.comdiazepin-4-one, 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e] researchgate.netakjournals.comdiazepin-4-one | tandfonline.comakjournals.com |

| Heat and Humidity | Increased concentration of 2-methyl-5,10-dihydro-4H-thieno[2,3-b] akjournals.comresearchgate.netbenzodiazepine-4-one (Impurity III), polymorphic phase changes | researchgate.netnih.gov |

| Light (Sunlight/UV) | Slow photodecomposition with one major spectrophotometrically detected product | researchgate.net |

Other Identified Formation Routes for this compound

Beyond radical-mediated pathways, other routes for the formation of the this compound have been identified. One such pathway involves a nucleophilic attack. In this proposed mechanism, the electrophilic carbon atom at position 4 of one olanzapine molecule is attacked by the secondary amine (N-10) on the benzodiazepine ring of another olanzapine molecule. researchgate.net This leads to the formation of the dimer.

Additionally, during the synthesis of olanzapine, various process-related impurities can be formed. While specific details on the formation of the dimer during synthesis are not extensively elaborated in the provided search results, it is a common occurrence for side reactions during multi-step organic syntheses to generate impurities. conicet.gov.ar The chemical synthesis of olanzapine involves the reaction of thienobenzodiazepine hydrochloride with N-methylpiperazine, and during this process, unknown impurities have been detected. researchgate.net It is plausible that under certain reaction conditions, the dimerization of olanzapine or its intermediates could occur.

III. Structural Elucidation and Characterization of this compound

The definitive identification and structural confirmation of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug quality and safety. The this compound, a process-related impurity, requires sophisticated analytical techniques for its complete characterization. Advanced spectroscopic methods provide the necessary detail to elucidate its complex structure.

**3.1. Advanced Spectroscopic Techniques for Structural Determination

The structural elucidation of the this compound, identified chemically as 2,2'-Dimethyl-4'-(4-methylpiperazin-1-yl)-10H-4,10'-bibenzo[b]thieno[2,3-e] akjournals.comdaicelpharmastandards.comdiazepine, relies on a combination of advanced spectroscopic techniques. These methods provide complementary information regarding the molecule's mass, elemental composition, fragmentation patterns, and the precise arrangement of atoms within its structure.

Mass spectrometry is a cornerstone in the identification of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used for separating components of a mixture and detecting them by mass. In the analysis of Olanzapine, LC-MS effectively separates the dimer impurity from the main API and other related substances. semanticscholar.org The retention time of the impurity provides initial identification, while the mass spectrometer offers confirmation of its molecular weight. semanticscholar.org For the this compound, with a molecular formula of C29H28N6S2, the expected molecular ion peak in the mass spectrum would correspond to its molecular weight of 524.71 g/mol . pharmaffiliates.com LC-MS analysis typically looks for the protonated molecule, [M+H]+, which would appear at an m/z (mass-to-charge ratio) of approximately 525.7.

Table 1: Expected Mass Spectrometric Data for this compound

| Technique | Ion Mode | Expected m/z | Information Provided |

|---|---|---|---|

| LC-MS | Positive | ~525.7 | Molecular Weight Confirmation ([M+H]+) |

| HRMS | Positive | 525.1950 | Elemental Composition (C29H29N6S2+) |

Tandem Mass Spectrometry (LC-MS/MS) is indispensable for structural confirmation. nih.gov After separation by LC, the molecular ion of the impurity (e.g., m/z 525.7) is isolated and subjected to collision-induced dissociation, generating a pattern of fragment ions. nih.govnih.gov This fragmentation pattern serves as a structural fingerprint. akjournals.com For the this compound, key fragmentations would likely involve the cleavage of the bond linking the two thienobenzodiazepine moieties, as well as characteristic losses from the piperazine ring, providing unambiguous evidence of the dimeric structure. akjournals.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of an ion, distinguishing it from other molecules with the same nominal mass. researchgate.net By comparing the measured accurate mass of the this compound's molecular ion with the theoretical mass calculated from its chemical formula (C29H28N6S2), its elemental composition can be unequivocally confirmed, lending significant weight to its proposed structure. nih.gov

While mass spectrometry provides information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the specific connectivity and spatial arrangement of atoms.

One-dimensional NMR techniques, including proton (1H), carbon-13 (13C), and Distortionless Enhancement by Polarization Transfer (DEPT), are crucial for the definitive structural elucidation of impurities. semanticscholar.orgnih.govresearchgate.net The spectra of the this compound would be significantly more complex than that of Olanzapine itself.

1H NMR: The proton NMR spectrum would show a greater number of signals in the aromatic region (typically δ 6.5-8.0 ppm) due to the presence of two distinct thienobenzodiazepine ring systems. The signals corresponding to the piperazine and methyl groups would also differ in complexity and chemical shift compared to the parent molecule.

13C NMR: Similarly, the 13C NMR spectrum would display nearly double the number of signals compared to Olanzapine, confirming the presence of 29 carbon atoms in the dimer structure.

DEPT: DEPT experiments (e.g., DEPT-90 and DEPT-135) help differentiate between CH, CH2, and CH3 groups, which is essential for assigning the numerous signals in the complex 13C spectrum of the dimer and confirming the structure of the aliphatic side chain. akjournals.comnih.gov

Table 2: General Expected NMR Characteristics for this compound

| Technique | Expected Observation | Reason |

|---|---|---|

| 1H NMR | Increased number and complexity of aromatic and aliphatic signals. | Presence of two distinct monomer units within the structure. |

| 13C NMR | Approximately 29 distinct carbon signals. | Confirms the total carbon count of the proposed dimeric structure. |

| DEPT | Differentiates between CH, CH2, and CH3 carbon signals. | Aids in the specific assignment of aliphatic and aromatic carbons. |

Iii. Structural Elucidation and Characterization of Olanzapine Dimer Impurity

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like the Olanzapine (B1677200) Dimer Impurity. researchgate.net By spreading the NMR signals across two frequency dimensions, these experiments reveal correlations between different nuclei, allowing for a detailed mapping of the molecular framework. nih.govresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For the Olanzapine Dimer Impurity, COSY spectra would be used to map out the proton-proton networks within the aromatic rings and the piperazine (B1678402) moiety of each monomer unit, confirming their individual structures.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation). emerypharma.com This technique is crucial for assigning the carbon signals in the ¹³C-NMR spectrum by linking them to their known proton assignments. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds. emerypharma.com This is particularly powerful for connecting different structural fragments of the dimer. For instance, it can show correlations between protons on one monomer unit and carbons on the other, helping to establish the linkage point between the two olanzapine molecules. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the three-dimensional structure and stereochemistry of the molecule. In the context of the Olanzapine Dimer, NOESY can help determine the relative orientation of the two monomer units.

Table 1: Illustrative 2D-NMR Data for this compound This table presents hypothetical data to illustrate the expected correlations.

| Experiment | Correlating Nuclei (Proton → Nucleus) | Information Gained |

|---|---|---|

| COSY | Aromatic Proton (H-Ar) ↔ Aromatic Proton (H-Ar') | Confirms connectivity within the benzodiazepine (B76468) and thiophene (B33073) ring systems. |

| HSQC | Piperazine Proton (H-pip) → Piperazine Carbon (C-pip) | Assigns carbon signals of the piperazine ring. |

| HMBC | Methyl Proton (-CH₃) → Thiophene Carbon (C-thiophene) | Confirms the position of the methyl group on the thiophene ring. |

| HMBC | Benzodiazepine Proton (H-benzo) → Linkage Carbon (C-link) | Helps identify the point of connection between the two monomer units. |

| NOESY | Proton on Monomer A ↔ Proton on Monomer B | Provides insight into the spatial arrangement and folding of the dimer. |

Quantitative NMR (qNMR) for Impurity Content

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance without the need for a specific reference standard of the analyte itself. enfsi.eu The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the this compound, qNMR can be used to accurately determine its concentration in a batch of Olanzapine API. researchgate.net The process involves:

Preparing a sample containing a known mass of the Olanzapine bulk material and a known mass of a certified internal standard with a known purity.

Acquiring a ¹H-NMR spectrum under specific, controlled conditions that ensure a quantitative response.

Integrating a well-resolved signal from the this compound and a signal from the internal standard.

Calculating the concentration of the impurity by comparing the two integrals, accounting for the number of protons each signal represents and the molecular weights of the impurity and the standard.

qNMR is highly valued for its accuracy and the fact that it does not require an identical standard for the impurity being quantified, which is often difficult to isolate in high purity. enfsi.eu

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy - FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. An FTIR spectrum is generated by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. mdpi.com Each functional group absorbs at a characteristic frequency, creating a unique "fingerprint" for the molecule. akjournals.com

In the analysis of the this compound, FTIR is used to:

Identify the characteristic functional groups, such as N-H stretching in the diazepine (B8756704) ring, C=N stretching, aromatic C=C stretching, and C-S stretching from the thiophene ring. researchgate.netresearchgate.net

Compare the spectrum of the impurity with that of pure Olanzapine. While many peaks will be similar, subtle shifts in peak positions or the appearance of new peaks can provide evidence of the dimeric structure and the nature of the linkage between the two units. nih.govnih.gov

The analysis of the FTIR spectrum can help confirm that the core structure of olanzapine is present in the impurity while also providing clues about the structural modifications that constitute the dimer. nih.gov

Table 2: Representative FTIR Absorption Bands for Olanzapine and Potential Dimer Impurity

| Wavenumber (cm⁻¹) | Vibration Type | Relevance to this compound |

|---|---|---|

| ~3240 cm⁻¹ | N-H Stretching | Confirms the presence of the amine in the diazepine ring. researchgate.net |

| ~2930 cm⁻¹ | C-H Stretching (aliphatic) | Indicates the methyl and piperazine groups. researchgate.net |

| ~1587 cm⁻¹ | C=C Stretching (aromatic) | Characteristic of the aromatic ring systems. researchgate.net |

| ~1420 cm⁻¹ | C=N Stretching | Confirms the imine bond within the diazepine ring. researchgate.net |

X-ray Diffraction Analysis

X-ray diffraction techniques are fundamental for characterizing the solid-state structure of crystalline materials. They provide definitive information on the arrangement of atoms in a crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Structure

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. nih.gov This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For the this compound, obtaining a suitable single crystal would allow for:

Unambiguous confirmation of its chemical structure, including the exact point of linkage between the two olanzapine units. nih.govresearchgate.net

Determination of bond lengths, bond angles, and torsion angles.

Elucidation of the molecule's conformation and stereochemistry in the solid state.

Research on Olanzapine itself has shown that its molecules frequently arrange into a centrosymmetric dimer motif in the crystalline state, comprised of two conformational enantiomers. strath.ac.uk Single-crystal XRD analysis of the dimer impurity would definitively confirm its specific atomic arrangement.

Powder X-ray Diffraction (PXRD) in Impurity Context

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. researchgate.net While it does not provide the detailed atomic coordinates of a single-crystal analysis, PXRD is invaluable in the context of impurity analysis. nih.gov

Applications of PXRD for the this compound include:

Impurity Detection: If the dimer impurity crystallizes in a different form (polymorph) than the bulk Olanzapine API, its presence can be detected by the appearance of unique peaks in the PXRD pattern of the mixture. researchgate.net

Phase Purity Analysis: PXRD can confirm the homogeneity of a bulk powder sample. acs.org The absence of unexpected peaks suggests the sample is a single crystalline phase.

Quantification: With proper calibration, PXRD can be used to quantify the amount of a crystalline impurity within a bulk sample, with detection limits often in the low single-digit percentage range. nih.gov

Table 3: Example of Powder X-ray Diffraction (PXRD) Data This table shows hypothetical characteristic peaks that could distinguish Olanzapine from its dimer impurity.

| Compound | Characteristic Diffraction Peaks (2θ angles) |

|---|---|

| Olanzapine (Form I) | 8.79°, 18.48°, ... researchgate.net |

Chemical Nomenclature and Structural Isomers of this compound

The formal chemical name for the commonly referenced this compound is 2,2'-dimethyl-4'-(4-methylpiperazin-1-yl)-10H-4,10'-bibenzo[b]thieno[2,3-e] nih.govsynzeal.comdiazepine . synzeal.comcymitquimica.comopulentpharma.com This nomenclature precisely describes the connectivity of the two olanzapine-like units.

The molecular formula for this impurity is C₂₉H₂₈N₆S₂ and its molecular weight is approximately 524.7 g/mol . cymitquimica.comopulentpharma.compharmaffiliates.com

Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. For the this compound, several types of isomerism could be considered:

Positional Isomers: The linkage between the two bibenzo[b]thieno[2,3-e] nih.govsynzeal.comdiazepine units could potentially occur at different positions on the aromatic rings, leading to various positional isomers. The designated IUPAC name specifies the precise linkage.

Conformational Isomers: Due to the non-planar, flexible nature of the seven-membered diazepine ring, Olanzapine exists as a pair of conformational enantiomers. strath.ac.uk The dimer itself is formed from these enantiomers. The specific pairing (e.g., a meso compound from R and S enantiomers, or a chiral dimer from two R or two S enantiomers) would constitute different stereoisomers. In many of Olanzapine's known crystal structures, the molecules are arranged in a centrosymmetric dimer composed of two opposite conformational enantiomers. strath.ac.uknih.gov

Understanding the precise isomeric form of the impurity is crucial, as different isomers can have different physical and chemical properties. The combination of advanced NMR and single-crystal X-ray diffraction is essential for confirming the exact isomeric structure of the this compound present in a sample.

Iv. Analytical Methodologies for Detection, Separation, and Quantification of Olanzapine Dimer Impurity

Chromatographic Separation Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are the primary tools for the analysis of Olanzapine (B1677200) and its related substances, including the dimer impurity. These techniques offer the necessary resolution and sensitivity for accurate quantification.

HPLC is a widely used technique for the separation and quantification of pharmaceutical impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for Olanzapine and its impurities due to its suitability for separating non-polar and moderately polar compounds.

The development of a robust RP-HPLC method is crucial for the accurate determination of the Olanzapine Dimer Impurity. This involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation from Olanzapine and other related impurities.

Several studies have focused on developing stability-indicating RP-HPLC methods for Olanzapine and its impurities. rsc.orgresearchgate.netsennosbiotech.com A typical approach involves using a C18 or C8 column as the stationary phase. innovareacademics.inakjournals.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. innovareacademics.ingoogle.com The selection of the buffer and its pH is critical for achieving good peak shape and resolution. For instance, a mobile phase containing 0.03 M sodium dodecyl sulphate in water with the pH adjusted to 2.5 and acetonitrile has been used. innovareacademics.in Another method utilized a 0.2 M ammonium (B1175870) acetate (B1210297) buffer with a pH of 4.5 and acetonitrile. nih.gov Detection is commonly performed using a UV detector, with wavelengths typically set between 220 nm and 280 nm. innovareacademics.ingoogle.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase (Column) | Zorbax RX-C8 (250 mm x 4.6 mm, 5 µm) innovareacademics.in | Agilent Octyldecyl silica (B1680970) (TC-C18) (250 mm x 4.6 mm, 5 µm) rsc.org | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.03 M Sodium Dodecyl Sulphate in water (pH 2.5) innovareacademics.in | 0.3% Triethylamine in water (pH 3.50-4.20 with glacial acetic acid) google.com | 0.2 M Ammonium Acetate (pH 4.50) nih.gov |

| Mobile Phase B | Acetonitrile innovareacademics.in | Methanol google.com | Acetonitrile nih.gov |

| Flow Rate | 1.5 mL/min innovareacademics.in | 0.5–1.0 mL/min google.com | 1.0 mL/min nih.gov |

| Detection Wavelength | 220 nm innovareacademics.in | 220–280 nm google.com | 254 nm nih.gov |

| Column Temperature | 35 °C innovareacademics.in | 25–30 °C google.com | Not Specified |

For the purpose of structural elucidation and characterization, as well as for use as a reference standard, the this compound needs to be isolated in a pure form. Preparative HPLC is the method of choice for this task. innovareacademics.inajrconline.orgakjournals.com This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger sample loads.

The process involves developing an analytical HPLC method with good resolution between the dimer impurity and other components. This analytical method is then scaled up for preparative separation. akjournals.com This often requires modification of the mobile phase composition and flow rate to accommodate the larger column dimensions and sample volume. For instance, a linear gradient of water and acetonitrile has been used as the mobile phase for preparative isolation of olanzapine degradation products. akjournals.com After separation, the fraction containing the dimer impurity is collected and concentrated to obtain the isolated compound. akjournals.com

Gradient elution is a powerful technique in HPLC that involves changing the composition of the mobile phase during the chromatographic run. This is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, such as Olanzapine and its various impurities, including the dimer. rsc.orgnih.govacs.org

Optimizing the gradient elution program is critical to ensure adequate resolution of the this compound from the main API peak and other related substances. acs.org The optimization process may involve adjusting the initial and final mobile phase compositions, the gradient steepness (rate of change of mobile phase composition), and the duration of the gradient. nih.gov For example, a hydrophilic interaction liquid chromatography (HILIC) method development for olanzapine and its impurities identified the initial aqueous phase content and the duration of the linear gradient as critical process parameters affecting separation. nih.gov In another study, a linear gradient was applied because isocratic elution resulted in inadequate selectivity and a long elution time for the last impurity peak. acs.org The goal is to achieve baseline separation for all components in the shortest possible analysis time.

| Study Focus | Initial Mobile Phase Composition | Final Mobile Phase Composition | Gradient Time | Reference |

|---|---|---|---|---|

| Separation of Olanzapine and its impurities | Mobile phase A (Buffer): Mobile phase B (Acetonitrile) - 52:48 (v/v) | Mobile phase A (Buffer): Mobile phase B (Acetonitrile) - 30:70 (v/v) | Not specified in abstract | innovareacademics.in |

| Separation of Olanzapine and degradation products | Water:Acetonitrile - 80:20 (v/v) | Water:Acetonitrile - 40:60 (v/v) | 10 minutes | akjournals.com |

| Simultaneous determination of Olanzapine and impurities | 0.2 M Ammonium Acetate (pH 4.50) and Acetonitrile | Gradient elution mode used | Not specified in abstract | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.netsciensage.info

UPLC methods have been successfully developed for the analysis of Olanzapine and its impurities. researchgate.netsciensage.info These methods often employ sub-2 µm particle columns, such as the Acquity UPLC BEH C18 column, and operate at higher flow rates. sciensage.info A UPLC method can significantly reduce the run time compared to a traditional HPLC method, allowing for higher sample throughput, which is beneficial in a quality control environment. For instance, a UPLC method was developed to separate olanzapine and five of its impurities with a run time of less than 10 minutes. researchgate.netsciensage.info

High-Performance Liquid Chromatography (HPLC)

Analytical Method Validation Parameters for Impurity Quantification

Once an analytical method for the this compound has been developed, it must be validated to ensure that it is suitable for its intended purpose, which is the accurate quantification of the impurity. Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). ich.orgeuropa.euikev.org The key validation parameters for an impurity quantification method are outlined below.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. innovareacademics.in For the this compound, this means demonstrating that the peak corresponding to the dimer is well-resolved from the Olanzapine peak and any other related substances. innovareacademics.inikev.org

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net For the dimer impurity, a series of solutions with known concentrations are prepared and analyzed. The peak areas are then plotted against the concentrations, and a linear regression analysis is performed. A good correlation coefficient (typically >0.99) indicates linearity. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. innovareacademics.in For impurity analysis, the LOQ is a critical parameter. These values are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. innovareacademics.in One study reported an LOD of 0.007 µg/ml and an LOQ of 0.024 µg/ml for the dimer impurity. innovareacademics.in

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the dimer impurity (spiked sample) and comparing the measured value to the true value. The accuracy is typically expressed as the percentage recovery. innovareacademics.in

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). innovareacademics.in

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. innovareacademics.in

| Validation Parameter | Typical Acceptance Criteria (as per ICH guidelines) | Reported Values for this compound Analysis |

|---|---|---|

| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 2). ikev.org | Method demonstrated to be specific. innovareacademics.in |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 researchgate.net | 0.999 researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 innovareacademics.in | 0.007 µg/ml innovareacademics.in |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 innovareacademics.in | 0.024 µg/ml innovareacademics.in |

| Accuracy (% Recovery) | Typically within 80-120% for impurities. | Not explicitly stated for the dimer alone in the provided results. |

| Precision (RSD) | Typically ≤ 15% for impurities at the limit of quantitation. | Repeatability and intermediate precision RSD values were less than 1.74% for olanzapine and eight impurities. rsc.org |

| Robustness | Method remains reliable with small variations in parameters. | Method found to be robust. innovareacademics.in |

Specificity and Selectivity in Impurity Profiling

Specificity is a crucial parameter in analytical method validation, ensuring that the analytical signal is solely attributable to the analyte of interest, in this case, the this compound. In impurity profiling, selectivity is the ability of the method to distinguish between the main compound (olanzapine) and its various impurities, including the dimer. acs.org

High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. innovareacademics.inresearchgate.net Method development often involves testing different stationary phases, mobile phase compositions, and detection wavelengths to achieve optimal separation. acs.org For instance, a reversed-phase HPLC method might utilize a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. innovareacademics.inresearchgate.netsciensage.info

The specificity of an HPLC method for the this compound is typically confirmed by demonstrating that there is no interference from olanzapine, other related impurities, or placebo components at the retention time of the dimer peak. innovareacademics.inakjournals.com This is often achieved by injecting individual solutions of olanzapine and the dimer impurity to confirm their distinct retention times. innovareacademics.in Furthermore, peak purity analysis using a photodiode array (PDA) detector can be employed to confirm that the chromatographic peak of the dimer impurity is spectrally homogeneous and not co-eluting with other substances. innovareacademics.inresearchgate.net In one study, the peak purity of the dimer impurity was confirmed with a purity angle of 0.043, which was less than the purity threshold of 1.086, indicating a pure peak. innovareacademics.inresearchgate.net

The development of a gradient-elution hydrophilic interaction liquid chromatography (HILIC) method has also been explored to achieve maximum selectivity in a minimal analysis runtime for olanzapine and its seven impurities, including the dimer. acs.org The separation between the acetyl impurity and the dimer impurity was identified as a critical method attribute in this study. acs.org

Linearity and Range of Quantification

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. This is a fundamental requirement for accurate quantification. For the this compound, linearity is established by analyzing a series of solutions with known concentrations of the impurity. innovareacademics.inresearchgate.net

A linear relationship is typically evaluated by plotting the peak area response against the concentration and performing a linear regression analysis. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the quality of the fit, with values close to 1.000 indicating excellent linearity. innovareacademics.inresearchgate.netresearchgate.net

For example, one validated HPLC method for the quantification of the bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine (a dimer impurity) demonstrated a good linear relationship over a concentration range of 0.025 to 0.903 µg/ml, with a correlation coefficient of 0.999. innovareacademics.inresearchgate.net

The range of quantification is the interval between the lower and upper concentration levels for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. innovareacademics.inresearchgate.net This range is crucial for accurately reporting the levels of the dimer impurity in olanzapine samples.

Table 1: Linearity Data for this compound

| Concentration (µg/ml) | Peak Area* |

|---|---|

| 0.025 | 7476 |

| 0.045 | 14900 |

| 0.226 | 18506 |

| 0.452 | 22958 |

| 0.677 | --- |

| 0.903 | --- |

*Note: This table is illustrative and based on the concept of linearity testing. Actual peak area values would be instrument-dependent. Data inspired by research findings. researchgate.net

Accuracy and Precision of Analytical Methods

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. innovareacademics.inresearchgate.netsciensage.info

Accuracy for the this compound is typically assessed through recovery studies. innovareacademics.inresearchgate.net This involves spiking a sample matrix (e.g., olanzapine drug substance) with known amounts of the dimer impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage of the added impurity that is recovered by the analytical method is then calculated. A high recovery percentage (typically between 85% and 115%) indicates good accuracy. sciensage.info For instance, recovery experiments for a dimer impurity were conducted in triplicate at concentrations ranging from 0.301 µg/ml to 0.903 µg/ml. innovareacademics.in

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-laboratory precision), and reproducibility. innovareacademics.in Repeatability is determined by analyzing multiple samples of the same homogeneous batch under the same operating conditions over a short period. Intermediate precision is assessed by varying conditions such as the day of analysis, the analyst, and the equipment. innovareacademics.in The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD value (typically less than 2.0%) indicates high precision. innovareacademics.in For example, the method precision for an this compound at a concentration of 0.4 µg/ml was found to be less than 2.0% RSD. innovareacademics.in

Table 2: Accuracy and Precision Data for this compound Analysis

| Parameter | Specification | Result |

|---|---|---|

| Accuracy (% Recovery) | 85% - 115% | 98.2% - 100.9% sciensage.info |

| Precision (RSD%) | ||

| Repeatability (Intra-day) | < 2.0% | < 1.5% sciensage.info |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.inresearchgate.net

These limits are critical for impurity analysis as they define the sensitivity of the method. For the this compound, the LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. innovareacademics.in An S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. scielo.org.mx

In one study, the LOD and LOQ for the bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine impurity were found to be 0.007 µg/ml and 0.024 µg/ml, respectively. innovareacademics.inresearchgate.net These low limits demonstrate the high sensitivity of the developed HPLC method, which is essential for controlling this impurity at very low levels in the drug substance. innovareacademics.in

Table 3: LOD and LOQ for this compound

| Parameter | Value (µg/ml) |

|---|---|

| Limit of Detection (LOD) | 0.007 innovareacademics.inresearchgate.net |

Method Robustness and Transferability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.org.mx For an HPLC method, these variations can include changes in the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase. innovareacademics.in

To determine the robustness of a method for this compound analysis, these parameters are intentionally altered within a defined range, and the effect on the analytical results (e.g., resolution between peaks, peak area, and retention time) is observed. innovareacademics.in For example, the flow rate might be varied by ±0.2 units from the nominal value. innovareacademics.in A robust method will show that the resolution between the dimer impurity and olanzapine remains greater than a specified value (e.g., 2.0) under all varied conditions. innovareacademics.in

Method transferability refers to the ability of a method to be successfully transferred from one laboratory to another. This is crucial for ensuring consistent quality control across different manufacturing sites and testing facilities. A robust method is more likely to be easily transferable.

Impurity Peak Identification and Chromatographic Resolution

Positive identification of the this compound peak in a chromatogram is essential. This is initially achieved by comparing the retention time of the peak in a sample chromatogram with that of a qualified reference standard of the dimer impurity. innovareacademics.insciensage.info

Chromatographic resolution is a critical parameter that measures the degree of separation between two adjacent peaks. In the context of olanzapine analysis, achieving adequate resolution between the dimer impurity peak and the main olanzapine peak, as well as other potential impurities, is a primary goal of method development. acs.orginnovareacademics.insciensage.info A resolution value of greater than 2.0 is generally considered sufficient for reliable quantification. innovareacademics.in

The resolution is influenced by various chromatographic parameters, including the choice of column, mobile phase pH, and organic modifier concentration. acs.orginnovareacademics.insciensage.info In some cases, a gradient elution program, where the mobile phase composition is changed during the chromatographic run, may be necessary to achieve the desired separation for all impurities, including the dimer. acs.org

Automated and Hyphenated Analytical Systems in Impurity Analysis

Modern pharmaceutical analysis increasingly relies on automated and hyphenated systems to improve efficiency, throughput, and the quality of data. nih.gov

Automated systems, such as robotic sample processors and autosamplers, can perform sample preparation and injection, reducing manual errors and increasing reproducibility. nih.gov On-line solid-phase extraction (SPE) coupled with liquid chromatography is an example of an automated sample preparation technique that can be used to concentrate impurities and remove matrix interferences before analysis. nih.gov

Hyphenated techniques combine two or more analytical methods to provide more comprehensive information. For impurity analysis, the most powerful hyphenated technique is liquid chromatography-mass spectrometry (LC-MS). nih.goviosrjournals.org LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This allows for not only the detection and quantification of the this compound but also its unambiguous identification based on its mass-to-charge ratio (m/z). akjournals.com Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the impurity ion and analyzing the resulting product ions. researchgate.net This is invaluable for confirming the identity of known impurities and for elucidating the structure of novel or unknown degradation products.

V. Impurity Profiling and Control Strategies for Olanzapine Dimer Impurity

Regulatory Framework and Guidelines for Pharmaceutical Impurities (General)

The pharmaceutical industry is guided by a comprehensive regulatory framework to ensure the safety and quality of drug products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for controlling impurities. www.gov.uk

Key ICH guidelines applicable to impurities in new drug substances include:

ICH Q3A(R2): Impurities in New Drug Substances : This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. ich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.orgajrconline.org For any new drug substance, impurities present at levels of 0.1% or higher should generally be identified. jpionline.org Qualification, the process of establishing the biological safety of an impurity, is required for impurities above certain levels. ich.org

ICH Q3B(R2): Impurities in New Drug Products : This guideline is complementary to Q3A(R2) and focuses on impurities that arise during the manufacturing of the drug product, specifically degradation products. europa.eu It does not typically cover impurities that are also present in the drug substance, unless they are also degradation products. europa.eu

ICH Q3C(R9): Guideline for Residual Solvents : This guideline controls residual solvents left over from the manufacturing process. biotech-spain.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities : This guideline specifically addresses the risk assessment and control of impurities that have the potential to be mutagenic, which requires a more stringent control strategy. jpionline.org

These guidelines mandate that pharmaceutical manufacturers develop and validate analytical procedures suitable for detecting and quantifying impurities, ensuring that drug products are safe and effective. ich.org

Methodologies for Impurity Profiling and Characterization

Impurity profiling is the analytical process of detecting, identifying, and quantifying impurities in a drug substance or formulation. researchgate.netpharmainfo.in A variety of sophisticated analytical techniques are employed for the profiling of the Olanzapine (B1677200) Dimer Impurity.

The most common methodologies include chromatographic and spectroscopic techniques, often used in combination (hyphenated techniques) for comprehensive characterization. nih.gov

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary tools for separating impurities from the main API. biomedres.usnumberanalytics.com These methods, particularly in a reversed-phase mode, are widely used for their high sensitivity, selectivity, and resolution. japsonline.com

Spectroscopic Methods : For structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. numberanalytics.com NMR provides detailed information about the molecular structure, while MS reveals the molecular weight and fragmentation pattern of the impurity. researchgate.netnumberanalytics.com

Hyphenated Techniques : The combination of these techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-NMR, provides a powerful approach for separating and identifying unknown impurities at very low levels. researchgate.netnih.gov

The table below summarizes the key analytical techniques used for impurity profiling.

| Technique | Principle | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of components between a liquid mobile phase and a solid stationary phase. | Quantification and separation of the Olanzapine Dimer Impurity from the API and other related substances. pharmainfo.inbiomedres.us |

| Ultra-Performance Liquid Chromatography (UPLC) | Uses smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity compared to HPLC. | Rapid and sensitive determination of Olanzapine and its impurities, including the dimer, in a shorter runtime. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. | Identification and confirmation of the molecular weight of the separated dimer impurity. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | Structural elucidation of the isolated this compound. researchgate.netnumberanalytics.com |

Utilization of Certified Reference Standards for this compound

The control and quantification of impurities are fundamental to ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and their corresponding drug products. Certified Reference Materials (CRMs), or reference standards, are crucial components in the analytical testing workflow of the pharmaceutical industry. nih.govknorspharma.com These standards are highly characterized materials used to check the quality and metrological traceability of products, validate analytical measurement methods, and calibrate instruments. researchgate.net For impurities, these reference standards provide a benchmark for identification, quantification, and control, allowing manufacturers to ensure that potentially harmful compounds are maintained within safe, regulated limits. knorspharma.compharmaffiliates.com

International regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for impurity levels in pharmaceuticals, as harmonized by the International Council for Harmonisation (ICH). pharmaffiliates.comfda.goveuropa.eu The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate that reference standards used in analytical procedures for controlling impurities must be evaluated and characterized for their intended use. fda.goveuropa.eu This ensures that analytical results are accurate and reliable.

Certified Reference Standards for this compound are commercially available from various specialized suppliers and are essential for the robust quality control of Olanzapine. lgcstandards.comsynzeal.comveeprho.compharmaffiliates.com These standards are used in the development, validation, and routine application of analytical methods designed to detect and quantify this specific impurity. synzeal.com

Table 1: Examples of Commercially Available this compound Reference Standards

| Supplier | Chemical Name/Synonym | Molecular Formula | Notes |

|---|---|---|---|

| LGC Standards | 2,2'-dimethyl-4'-(4-methylpiperazin-1-yl)-10H-4,10'-bibenzo[b]thieno[2,3-e] pharmaffiliates.comlgcstandards.comdiazepine (B8756704) | C₂₉H₂₈N₆S₂ | Supplied with a certificate indicating the mass of material. lgcstandards.com |

| SynZeal | 2,2'-Dimethyl-4'-(4-methylpiperazin-1-yl)-10H-4,10'-bibenzo[b]thieno[2,3-e] pharmaffiliates.comlgcstandards.comdiazepine | Not Specified | Supplied with COA and analytical data; suitable for method development and validation. synzeal.com |

| Veeprho | Piperazine (B1678402) 1, 4 bis-4-yl-(2-methyl)-10H-thieno-(2, 3-b) lgcstandards.comhealthmanagement.org- benzodiazepine (B76468) | Not Specified | Listed as "Olanzapine LIP 1-Dimer Impurity". veeprho.com |

This table is for informational purposes and is not exhaustive. Product specifications should be confirmed with the supplier.

Detailed Research Findings and Applications

The practical application of the this compound reference standard is primarily in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which are standard for impurity profiling in the pharmaceutical industry. nih.govknorspharma.comijprajournal.com Research has focused on developing and validating precise and accurate HPLC methods for the quantification of Olanzapine and its related substances, including the dimer impurity.

In one such study, a specific dimer, bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine, was isolated and characterized. innovareacademics.in A reference standard for this impurity, with a determined purity of 94.0%, was prepared in a laboratory setting. innovareacademics.in This standard was then pivotal in validating a Reverse Phase HPLC (RP-HPLC) method according to ICH guidelines. The validation process, which is reliant on a well-characterized reference standard, encompasses several key parameters:

Specificity: The ability of the method to measure the analyte of interest accurately and specifically in the presence of other components. The reference standard is used to confirm the retention time and resolution of the dimer peak from the main Olanzapine peak and other impurities. innovareacademics.in

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve for the dimer impurity was established over a concentration range of 0.025 to 0.903 µg/ml, demonstrating a strong linear relationship (correlation coefficient of 0.999). researchgate.netinnovareacademics.in

Accuracy: The closeness of test results to the true value. Recovery studies are performed by spiking the drug substance with known amounts of the impurity reference standard. innovareacademics.in

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For the bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine impurity, the LOD and LOQ were determined to be 0.007 µg/ml and 0.024 µg/ml, respectively. innovareacademics.in

The characterization of the impurity itself is a critical prerequisite for its use as a reference standard. In the aforementioned study, the structure of the dimer impurity was confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. innovareacademics.in Furthermore, elemental analysis (C H N Analysis) was performed to corroborate the empirical formula. innovareacademics.in

Table 2: Method Validation Parameters for an this compound using a Reference Standard

| Parameter | Research Finding | Significance |

|---|---|---|

| Analyte | bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine | A process-related dimer impurity of Olanzapine. innovareacademics.in |

| Technique | RP-HPLC | A common, reliable method for impurity quantification. innovareacademics.in |

| Linearity Range | 0.025 - 0.903 µg/ml | Defines the concentration range over which the method is accurate. researchgate.net |

| Correlation Coefficient | 0.999 | Indicates excellent linear relationship between concentration and response. innovareacademics.in |

| LOD | 0.007 µg/ml | Establishes the sensitivity of the method for detecting the impurity. innovareacademics.in |

| LOQ | 0.024 µg/ml | Establishes the lowest concentration that can be reliably quantified. innovareacademics.in |

Data derived from a study on the isolation, characterization, and validation of an HPLC method for the specified dimer impurity. researchgate.netinnovareacademics.in

Vi. Advanced Research Perspectives and Future Directions in Olanzapine Dimer Impurity Studies

Detailed Kinetic Studies of Olanzapine (B1677200) Dimer Formation and Degradation

Understanding the kinetics of both the formation and degradation of the olanzapine dimer is essential for controlling its presence in the final drug product.

Recent studies combining in-situ scanning probe microscopy and molecular dynamics simulations have demonstrated that olanzapine crystals grow through a non-classical mechanism. nih.gov Rather than individual molecules attaching sequentially, the crystal growth is dominated by the incorporation of pre-formed centrosymmetric dimers that exist in the solution. nih.govstrath.ac.uk The growth rate of the crystal layers shows a quadratic dependence on the concentration of the olanzapine solute, which is a characteristic sign of second-order kinetics involving the incorporation of dimers. nih.gov This provides strong evidence that dimerization is a preferred and kinetically significant pathway for crystallization, even if dimers are a minority species in the bulk solution. nih.govstrath.ac.uk

While specific kinetic studies on the degradation of the dimer impurity are not extensively detailed in the available literature, studies on the degradation of olanzapine itself provide relevant context. The degradation of the olanzapine molecule has been shown to be dependent on factors such as pH and temperature. researchgate.net In aqueous solutions, the degradation of olanzapine follows first-order kinetics and is catalyzed by hydrogen and hydroxide (B78521) ions. researchgate.net In solid-state formulations under conditions of controlled humidity, the formation of a major degradation product followed zero-order kinetics and was highly dependent on temperature. nih.gov

Development of Novel Analytical Techniques for Trace-Level Dimer Impurity Analysis

The accurate detection and quantification of the olanzapine dimer, especially at trace levels, are critical for quality control. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification of impurities present at levels above 0.1%. nih.gov This necessitates the development of highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is a cornerstone technique for the analysis of olanzapine and its impurities. researchgate.net Methods have been developed and validated for specificity, linearity, accuracy, and precision, with limits of detection (LOD) and quantification (LOQ) suitable for routine quality control. researchgate.net

To meet the demand for higher sensitivity and more definitive characterization, there is a clear trend towards the use of advanced and hyphenated analytical techniques. nih.govpharmatutor.orgbiomedres.us

Key Analytical Techniques in Impurity Profiling:

| Technique | Abbreviation | Application in Dimer Analysis |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of the dimer from the bulk API. researchgate.net |

| Ultra-Performance Liquid Chromatography | UPLC | Offers faster analysis times and higher resolution compared to HPLC. researchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Provides mass information for impurity identification and structural confirmation. Widely used for impurity profiling. nih.govnih.gov |

| Liquid Chromatography-Nuclear Magnetic Resonance | LC-NMR | Directly couples separation with structural elucidation, powerful for unknown impurity characterization. nih.govnih.gov |

For novel or unknown impurities, a typical workflow involves enrichment and isolation, often using preparative HPLC. nih.gov The isolated impurity is then subjected to a suite of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), and Fourier-Transform Infrared (FT-IR) spectroscopy for unambiguous structure elucidation. nih.gov

Influence of Olanzapine Dimer Impurity on the Crystallization Behavior of Olanzapine

The olanzapine dimer is not merely a passive impurity but an active participant that profoundly influences the crystallization behavior of olanzapine. As established by kinetic and computational studies, the formation of a centrosymmetric dimer in solution acts as a primary building block for crystal growth. nih.govnih.govstrath.ac.uk

This pre-formation of dimers in the solution phase kinetically favors the formation of crystal structures based on this dimer motif. strath.ac.uknih.gov This explains the remarkable observation that, despite CEL calculations showing the thermodynamic feasibility of non-dimer structures, nearly all known solvated and non-solvated forms of olanzapine obtained from solution crystallization are built from these dimer units. nih.gov The dimer essentially directs the crystallization process down a specific pathway, leading to the preferential formation of certain polymorphs.

The critical role of the dimer is highlighted by the discovery of olanzapine Form IV, a polymorph that is not based on the dimer packing motif. diamond.ac.uk This form was discovered not through traditional solution crystallization but by heat-induced crystallization from an amorphous polymer-based dispersion. diamond.ac.uk By dispersing the drug at a molecular level within a polymer matrix, the solution-phase dimerization pathway is circumvented, allowing an alternative, non-dimeric crystal form to nucleate and grow. diamond.ac.uk This finding provides compelling evidence of the dimer's controlling influence on the crystallization outcome from solution.

Emerging Trends in Pharmaceutical Impurity Research and Control

The research and control of the this compound are situated within a broader context of evolving standards in the pharmaceutical industry. The focus has shifted from simply ensuring the purity of an API to a more comprehensive approach known as impurity profiling. pharmatutor.orgresearchgate.net This involves the detection, identification, and quantification of all impurities present in a drug substance.

Several key trends are shaping this field:

Regulatory Scrutiny: Regulatory agencies such as the ICH and the U.S. Food and Drug Administration (FDA) are placing increasing emphasis on the thorough identification and control of impurities in pharmaceutical products. nih.govpharmatutor.org

Advanced Analytical Technologies: There is a continuous drive to adopt more sophisticated analytical methods. The industry is moving beyond standard chromatography to routinely employ hyphenated techniques like LC-MS, LC-NMR, and UPLC, which offer greater sensitivity, speed, and structural elucidation capabilities. nih.govbiomedres.us

Process Understanding: A major trend is to move beyond simply testing the final product to understanding and controlling the sources of impurities. This includes impurities arising from starting materials, intermediates, synthetic side reactions, and degradation. nih.govpharmatutor.org

Quality by Design (QbD): QbD principles are being applied to API manufacturing processes to build quality in from the start. This involves identifying critical process parameters that impact impurity formation and implementing controls to minimize them.

The ultimate goal of these emerging trends is to ensure the safety and efficacy of pharmaceuticals by maintaining stringent control over all components of the drug product, including process-related impurities and degradation products. pharmatutor.org

常见问题

Basic Research Questions

Q. How are Olanzapine dimer impurities identified and quantified in drug substances?

- Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and structural confirmation. For quantification, validate the method per ICH Q2(R1) guidelines by establishing linearity (1–120% of specification limit), precision (RSD <2%), and accuracy (recovery 98–102%) using spiked samples. Reference standards for dimer impurities (e.g., CAS 2250242-62-5 ) are critical for calibration. Include system suitability tests with resolution ≥2.0 between dimer and parent compound peaks .

- Regulatory Alignment : FDA guidelines require impurity profiles to include "identified impurities by name" and "unidentified impurities by retention time" .

Q. What regulatory thresholds apply to Olanzapine dimer impurities?

- Threshold Criteria : Per ICH Q3A, reporting threshold is 0.05%, identification threshold 0.10%, and qualification threshold 0.15% for daily doses ≤2 g/day. For Olanzapine (typical dose 5–20 mg/day), thresholds are adjusted proportionally .

- Analytical Challenges : USP Chapter ⟨476⟩ allows flexible reporting thresholds based on product-specific factors, but method validation must demonstrate detection limits (LOD ≤0.01%, LOQ ≤0.03%) .

Advanced Research Questions

Q. How do synthetic pathways influence dimer impurity formation in Olanzapine?

- Process-Related Factors : Dimerization arises during condensation steps or storage due to nucleophilic attack on the thiophene ring. Process parameters (pH, temperature, solvent polarity) must be optimized to minimize side reactions. Stress testing under acidic/oxidative conditions accelerates dimer formation for mechanistic studies .

- Case Study : A 2020 study identified dimer impurities in Olanzapine hydrates, linking their formation to crystallization solvents (e.g., methanol vs. acetonitrile) .

Q. What structural characterization challenges exist for Olanzapine dimer impurities?

- Techniques : Use solid-state NMR (e.g., ¹³C CP/MAS) to differentiate dimer polymorphs (e.g., form IV vs. dimeric forms) and X-ray diffraction for crystal packing analysis. LC-MS/MS with collision-induced dissociation (CID) fragments confirms dimer connectivity (e.g., disulfide vs. carbon-carbon bonds) .

- Data Contradictions : Early studies misclassified form III as a dimer due to overlapping chromatographic peaks; revised NMR data revealed it as a non-dimeric polymorph .

Q. How do Olanzapine dimer impurities impact pharmacological activity?

- In Vitro Assays : Dimer impurities may exhibit off-target binding to dopamine D2 or serotonin 5-HT2A receptors. Competitive binding assays (e.g., radioligand displacement) compare IC50 values of impurities vs. Olanzapine. A 2022 study reported dimer impurities showing 10–20% receptor affinity relative to the parent compound .

- Toxicological Significance : While ICH Q3C classifies most dimers as "less concerning," genotoxicity assessments (Ames test, micronucleus assay) are recommended for impurities exceeding 0.15% .

Tables for Reference

Table 1 : Key Olanzapine Impurities and Identifiers

| Impurity Name | CAS Number | Structural Feature |

|---|---|---|

| Olanzapine Dimer Impurity | 2250242-62-5 | Covalent dimer via thiophene linkage |

| Olanzapine Impurity D | 174794-02-6 | Piperazine N-oxide derivative |

| N-Nitroso Olanzapine | N/A | Nitrosamine adduct at diazepine ring |

Table 2 : Analytical Method Parameters for Dimer Detection

| Parameter | Requirement | Reference Standard |

|---|---|---|

| Column | C18, 150 mm × 4.6 mm | USP L1 |

| Mobile Phase | Acetonitrile:buffer (pH 3.0) | Gradient elution |

| Detection | UV 254 nm, MS/MS | CAS 2250242-62-5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。